Tribenzyl phosphate
Overview
Description
Tribenzyl phosphate is an organic compound with the chemical formula C21H21O4P. It is a type of phosphate ester, specifically a triaryl phosphate, where three benzyl groups are attached to a central phosphate group. This compound is known for its use as a plasticizer, flame retardant, and lubricant additive due to its chemical stability and low volatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tribenzyl phosphate can be synthesized through the esterification of phosphoric acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, this compound is produced by reacting phosphorus oxychloride with benzyl alcohol in the presence of a base such as pyridine or triethylamine. The reaction is conducted at elevated temperatures, typically around 100-150°C, to achieve high yields. The product is then purified through distillation or recrystallization to obtain this compound with high purity.
Chemical Reactions Analysis
Types of Reactions: Tribenzyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzyl phosphonic acid derivatives.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Benzyl phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphate esters.
Scientific Research Applications
Tribenzyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphate esters and phosphonic acid derivatives.
Biology: It serves as a model compound for studying the behavior of phosphate esters in biological systems.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is widely used as a plasticizer in the production of flexible plastics, a flame retardant in polymers, and a lubricant additive to enhance the performance of lubricants.
Mechanism of Action
Tribenzyl phosphate exerts its effects primarily through its ability to form stable complexes with other molecules. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The phosphate group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s behavior in various environments.
Comparison with Similar Compounds
Triphenyl phosphate: Another triaryl phosphate with three phenyl groups instead of benzyl groups.
Tricresyl phosphate: Contains three cresyl groups attached to the phosphate group.
Tributyl phosphate: A trialkyl phosphate with three butyl groups.
Comparison: Tribenzyl phosphate is unique due to its benzyl groups, which provide distinct chemical and physical properties compared to other similar compounds. For example, triphenyl phosphate is more rigid due to the phenyl groups, while tributyl phosphate is more flexible due to the butyl groups. This compound’s benzyl groups offer a balance between rigidity and flexibility, making it suitable for specific applications where these properties are desired.
Properties
IUPAC Name |
tribenzyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21O4P/c22-26(23-16-19-10-4-1-5-11-19,24-17-20-12-6-2-7-13-20)25-18-21-14-8-3-9-15-21/h1-15H,16-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OACSUWPJZKGHHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061897 | |
Record name | Tribenzyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1707-92-2 | |
Record name | Tris(phenylmethyl) phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1707-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tribenzyl phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001707922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tribenzyl phosphate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401701 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphoric acid, tris(phenylmethyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tribenzyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tribenzyl phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.414 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TRIBENZYL PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E4DY8HE66 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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